molecular formula C12H13NO2 B15276001 4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid

4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid

Katalognummer: B15276001
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: BAFSPKLFRUTKKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid is an organic compound with a unique structure that includes a but-3-yn-1-yl group attached to an amino group, which is further connected to a 3-methylbenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with 3-methylbenzoic acid.

    Formation of Intermediate: The 3-methylbenzoic acid is first converted into an intermediate compound through a series of reactions, including nitration and reduction.

    Introduction of But-3-yn-1-yl Group: The intermediate is then reacted with but-3-yn-1-ylamine under specific conditions to introduce the but-3-yn-1-yl group.

    Final Product: The final step involves purification and isolation of the desired product, this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets. The but-3-yn-1-yl group can participate in click chemistry reactions, allowing the compound to covalently modify biological targets. This modification can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

4-(but-3-ynylamino)-3-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-4-7-13-11-6-5-10(12(14)15)8-9(11)2/h1,5-6,8,13H,4,7H2,2H3,(H,14,15)

InChI-Schlüssel

BAFSPKLFRUTKKF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(=O)O)NCCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.